

SYHA1813: A Comparative Guide to its Dual-Target Inhibition of VEGFR and CSF1R

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Compound of Interest		
Compound Name:	SYHA1813	
Cat. No.:	B12380502	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **SYHA1813**'s performance against other relevant inhibitors, supported by experimental data. It is designed to offer a comprehensive overview for researchers and professionals in the field of oncology and drug development.

Dual Targeting of VEGFR and CSF1R with SYHA1813

SYHA1813 is a novel and selective inhibitor of both Vascular Endothelial Growth Factor Receptor (VEGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] This dual-target action is a promising strategy in cancer therapy as it simultaneously addresses tumor angiogenesis and the tumor immune microenvironment.[1][2] Preclinical and early clinical studies have demonstrated **SYHA1813**'s potent anti-tumor activity in various models, including glioblastoma and melanoma.[1][3]

Data Presentation Biochemical Potency of SYHA1813 and Comparative Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **SYHA1813** against VEGFR and CSF1R in kinase enzyme assays, alongside data for the multi-targeted inhibitor Cabozantinib and the selective CSF1R inhibitor Pexidartinib.



Compound	Target	IC50 (nM)
SYHA1813	VEGFR-1	2.8
VEGFR-2	0.3[4]	
VEGFR-3	4.3[4]	
CSF1R	19.3[4]	
Cabozantinib	VEGFR2	0.035[5][6]
c-Met	1.3[5][6]	
RET	4[5]	_
KIT	4.6[5]	_
FLT3	11.3[5]	_
AXL	7[5]	
Pexidartinib	CSF1R	13-20
c-Kit	10-16[2]	
FLT3	160	

In Vivo Efficacy of SYHA1813

SYHA1813 has demonstrated significant anti-tumor efficacy in various preclinical xenograft models.



Cancer Model	Treatment	Dosage	Tumor Growth Inhibition	Reference
Glioblastoma (intracranial)	SYHA1813	40 mg/kg, p.o., bid	Prolonged median survival time	[7]
Melanoma (BRAF wild-type MeWo)	SYHA1813	5 mg/kg, p.o., bid	72.5%	[8]
Melanoma (BRAF V600E- mutant A375)	SYHA1813	5 mg/kg, p.o., bid	79.8%	[8]
Melanoma (A375, combination therapy)	SYHA1813 + Vemurafenib	2.5 mg/kg + 20 mg/kg	72.9% (synergistic effect)	[8]

Experimental Protocols Kinase Inhibition Assay

The inhibitory activity of **SYHA1813** on VEGFR and CSF1R kinases was determined using a biochemical assay. Briefly, recombinant human kinase domains were incubated with the test compound at various concentrations and a substrate in a buffer solution. The kinase reaction was initiated by the addition of ATP. After a defined incubation period, the amount of phosphorylated substrate was quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the well. The IC50 values were then calculated from the dose-response curves.

Cell Viability Assay

Human Umbilical Vein Endothelial Cells (HUVECs) and macrophages were used to assess the cellular activity of **SYHA1813**. Cells were seeded in 96-well plates and treated with increasing concentrations of the compound. After a 72-hour incubation period, cell viability was determined using a standard method such as the MTT or CellTiter-Glo assay, which measures



metabolic activity or ATP content, respectively. **SYHA1813** has been shown to block the cell viability of HUVECs and macrophages.[9]

In Vivo Xenograft Models

Glioblastoma Model: Human glioblastoma cells (e.g., U87MG) were intracranially implanted into immunocompromised mice.[7] Once tumors were established, mice were randomized into treatment and vehicle control groups. **SYHA1813** was administered orally at specified doses.[7] Tumor growth was monitored by bioluminescence imaging, and the primary endpoint was overall survival.[7]

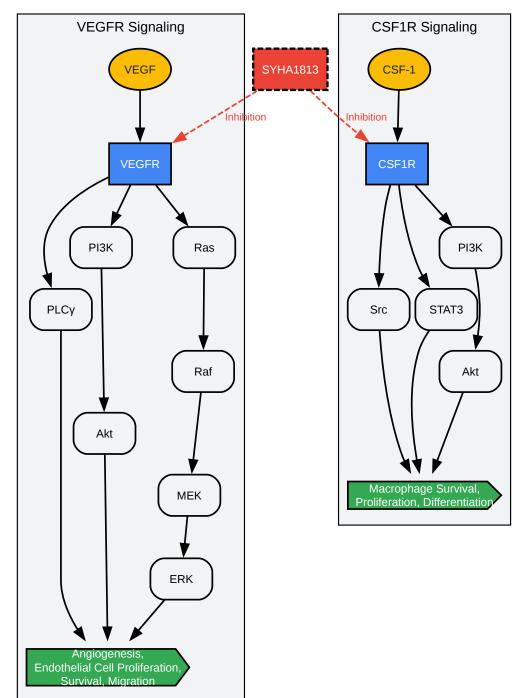
Melanoma Model: Human melanoma cells (e.g., MeWo for BRAF wild-type or A375 for BRAF V600E-mutant) were subcutaneously injected into immunocompromised mice.[8] When tumors reached a palpable size, mice were treated with **SYHA1813**, a comparator drug (e.g., vemurafenib), or vehicle.[8] Tumor volumes were measured regularly to determine tumor growth inhibition.[8]

Immunohistochemistry (IHC)

Tumor tissues from in vivo studies were collected, fixed in formalin, and embedded in paraffin. Sections were then stained with specific antibodies to detect markers of angiogenesis (e.g., CD31) and macrophage infiltration (e.g., F4/80). The stained sections were visualized by microscopy, and the expression levels of the markers were quantified to assess the biological effects of **SYHA1813** on the tumor microenvironment.[10]

Mandatory Visualization





VEGFR and CSF1R Signaling Pathways

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Caption: **SYHA1813** dual-inhibits VEGFR and CSF1R signaling pathways.



Experimental Workflow for SYHA1813 Evaluation In Vitro Evaluation Kinase Assay (VEGFR/CSF1R) Cell Viability Assay (HUVEC, Macrophages) **Tube Formation Assay** (HUVEC) In Vivo **⊑**valuation **Tumor Xenograft Model** (Glioblastoma, Melanoma) SYHA1813 Treatment Tumor Growth/ Immunohistochemistry Survival Analysis (CD31, F4/80) Clinical Evaluation Phase I Clinical Trial

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Caption: Workflow for preclinical and clinical evaluation of SYHA1813.

(Safety, MTD, PK)



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